

what is the chemical structure of ML67-33

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Compound of Interest

Compound Name: ML67-33

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An In-Depth Technical Guide to ML67-33: A K2P Channel Activator

Introduction

ML67-33 is a small molecule compound identified as a potent and reversible activator of specific two-pore domain potassium (K2P) channels.[1] Developed from a carbazole-based scaffold, this dihydroacridine analog has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of temperature- and mechano-sensitive K2P channels.[1] This guide provides a comprehensive overview of **ML67-33**, including its chemical properties, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Chemical Structure and Properties

ML67-33 is a synthetic compound with the chemical formula C18H17Cl2N5.[2] Its structure features a dihydroacridine core.

Chemical Identity:

• IUPAC Name: 9,9-dimethyl-10-(2-(2H-tetrazol-5-yl)ethyl)-2,7-dichloro-9,10-dihydroacridine

CAS Number: 1443290-89-8[2]

Molecular Formula: C18H17Cl2N5

Molecular Weight: 374.27 g/mol [2]



SMILES:CC1(C2=CC(CI)=CC=C2N(C3=CC=C(C=C13)CI)CCC4=NN=NN4)C

Physicochemical Properties:

- Solubility: Soluble to 100 mM in DMSO.[2]
- Purity: Typically available at ≥98% purity.[2]
- Storage: Should be stored at -20°C.[2]

Mechanism of Action

ML67-33 functions as a direct activator of a specific subset of K2P potassium channels, namely K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[2] Its mechanism is novel in that it directly targets the extracellular C-type selectivity filter-based gate, which is the core gating apparatus for these channels.[1][3] This direct action on the channel protein means its effect is rapid, reversible, and independent of cytosolic proteins or complex intracellular signaling cascades.[1] By activating these channels, ML67-33 increases potassium ion efflux, which can hyperpolarize the cell membrane and reduce cellular excitability. This has been shown to alleviate pain symptoms in mouse models of migraine by acting on TREK-1/2 channels in trigeminal ganglion sensory neurons.[2]

Mechanism of ML67-33 on K2P Channels.

Quantitative Data: Potency and Efficacy

The half-maximal effective concentration (EC50) of **ML67-33** has been determined across different K2P channels and expression systems. This data highlights its potency in the low-micromolar range.



Target Channel	Expression System	EC50 (μM)	Emax (Fold Activation)	Reference
K2P2.1 (TREK- 1)	Xenopus oocytes	21.8 - 29.4	Not specified	[2]
K2P2.1 (TREK- 1)	Xenopus oocytes	36.3 ± 1.1	11.1 ± 0.4	[3]
K2P2.1 (TREK- 1)	HEK293T cells	9.7 ± 1.2	11.4 ± 1.1	[3][4]
K2P10.1 (TREK- 2)	Xenopus oocytes	30.2 ± 1.4	Not specified	[2][4]
K2P4.1 (TRAAK)	Xenopus oocytes	27.3 ± 1.2	Not specified	[2][4]

Experimental Protocols

The characterization of **ML67-33** involves standard molecular biology and electrophysiology techniques. The following protocols are based on methodologies reported in the primary literature.[1][3]

Molecular Biology for Channel Expression

This protocol describes the preparation of DNA constructs for expressing K2P channels in various systems.

- Objective: To clone murine K2P channel cDNA into appropriate expression vectors for Xenopus oocytes, HEK293T cells, or yeast.
- Methodology:
 - Murine K2P channel sequences (e.g., K2P2.1, K2P10.1, K2P4.1) are amplified using standard Polymerase Chain Reaction (PCR).
 - The amplified DNA is cloned into expression vectors suitable for the target system:
 - Xenopus Oocytes: pGEMHE/pMO vectors.



- HEK293T Cells: IRES-GFP vectors (to allow for identification of transfected cells via GFP fluorescence).
- Yeast (S. cerevisiae): pYES2-MET25 vectors.
- All constructs are verified by DNA sequencing to ensure the integrity of the channel-coding sequence.

Electrophysiological Recording in Xenopus Oocytes

This protocol is used to measure the activity of K2P channels in response to ML67-33.

- Objective: To quantify the effect of ML67-33 on K2P channel currents using two-electrode voltage clamp (TEVC).
- Methodology:
 - Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding the K2P channel of interest. Oocytes are incubated for 2-7 days to allow for channel expression.
 - TEVC Recording:
 - An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
 - Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
 - The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel currents.
 - Compound Application: A baseline current is recorded, after which solutions containing varying concentrations of ML67-33 (dissolved in DMSO, then diluted) are perfused into the chamber.



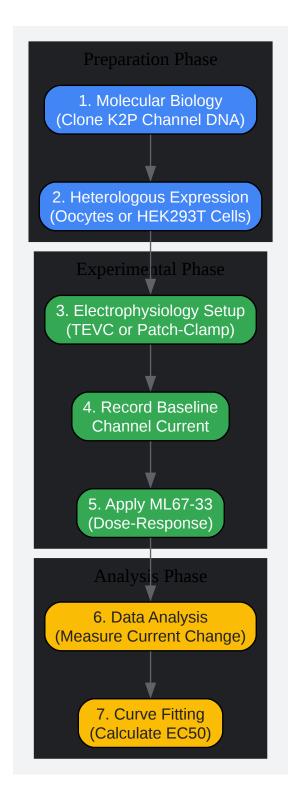
Data Analysis: The change in current amplitude at a specific voltage (e.g., +40 mV) is measured. Dose-response curves are generated by plotting the current increase against the ML67-33 concentration. Data are fitted with a modified Hill equation to determine the EC50 and Hill coefficient.[3]

Whole-Cell Patch-Clamp Recording in HEK293T Cells

This protocol provides a higher-resolution analysis of **ML67-33**'s effect on channels expressed in a mammalian cell line.

- Objective: To measure K2P channel currents in HEK293T cells and confirm the findings from oocyte experiments.
- Methodology:
 - Cell Culture and Transfection: HEK293T cells are cultured under standard conditions and transfected with the K2P channel expression vector (e.g., using lipofection). The inclusion of a fluorescent marker like GFP allows for easy identification of successfully transfected cells.
 - Recording:
 - 24-48 hours post-transfection, cells are transferred to a recording chamber on an inverted microscope.
 - A glass micropipette filled with an intracellular solution is used to form a high-resistance seal ("giga-seal") with the cell membrane.
 - The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the total current across the cell membrane.
 - Compound Application: ML67-33 is applied to the cell via a perfusion system.
 - Data Acquisition and Analysis: Currents are recorded before and after the application of ML67-33. The resulting data is analyzed similarly to the TEVC experiments to determine the compound's potency and efficacy.





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